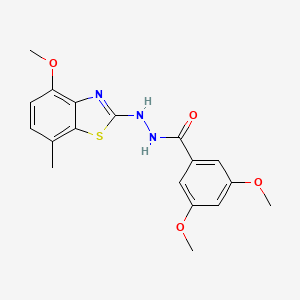

3,5-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Description

Properties

IUPAC Name |

3,5-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-10-5-6-14(25-4)15-16(10)26-18(19-15)21-20-17(22)11-7-12(23-2)9-13(8-11)24-3/h5-9H,1-4H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQUBEYVYJACKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 3,5-dimethoxybenzoic acid hydrazide with 4-methoxy-7-methyl-1,3-benzothiazole-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

3,5-dimethoxy-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:

- Benzothiazole vs. Benzene/Other Heterocycles: Unlike simpler benzohydrazides (e.g., 4-Methoxy-N'-(2-methoxybenzylidene)-benzohydrazide), the title compound incorporates a 1,3-benzothiazole ring instead of a benzene or pyridine ring. This substitution introduces sulfur and nitrogen atoms, which can enhance binding to metal ions or enzymes .

- Substituent Effects: The 3,5-dimethoxybenzoyl group distinguishes it from analogs like (E)-3,4,5-trimethoxy-N'-(pyridin-2-ylmethylene)benzohydrazide (HL3), where additional methoxy groups or alkyl chains (e.g., dodecyloxy in HL4) alter solubility and self-assembly properties .

Table 1: Structural and Functional Group Comparisons

Physicochemical Properties

- Lipophilicity: The 3,5-dimethoxy groups increase logP compared to unsubstituted benzohydrazides, improving blood-brain barrier penetration but reducing aqueous solubility .

- Thermal Stability: Benzothiazole derivatives generally exhibit higher melting points (>200°C) than aliphatic-chain analogs (e.g., HL4, m.p. ~80°C) due to rigid aromatic stacking .

Biological Activity

3,5-Dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure with methoxy and methyl substituents on the benzothiazole moiety, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure is characterized by:

- Two methoxy groups at the 3 and 5 positions on the benzene ring.

- A methyl group at the 7 position of the benzothiazole ring.

- A hydrazide linkage , which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis. The mechanism involves binding to the active sites of enzymes crucial for bacterial survival, thereby inhibiting their function and disrupting essential biochemical pathways necessary for growth and proliferation.

| Pathogen | Activity | Mechanism |

|---|---|---|

| Mycobacterium tuberculosis | Significant inhibition | Enzyme inhibition leading to disrupted metabolic pathways |

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer research. Preliminary studies suggest that it may exhibit antiproliferative effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is hypothesized to be linked to its structural characteristics, which may enhance its interaction with cellular targets involved in cancer progression .

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HCT116 | 4.5 | Moderate antiproliferative activity |

| MCF-7 | 3.1 | Selective activity against breast cancer cells |

| HEK293 | 5.3 | Lower sensitivity observed |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to specific enzymes in pathogens and cancer cells, inhibiting their activity.

- Apoptosis Induction : It may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that this compound can influence ROS levels within cells, contributing to its antiproliferative effects .

Study on Mycobacterium tuberculosis

In a controlled study assessing the efficacy of this compound against M. tuberculosis, researchers found that it significantly inhibited bacterial growth at low concentrations. Molecular docking studies indicated a high binding affinity for key enzymes involved in the bacterial metabolic pathway.

Anticancer Research

A recent investigation evaluated the anticancer properties of this compound against various human cancer cell lines. The results demonstrated notable cytotoxicity with IC50 values ranging from 3.1 µM to 5.3 µM across different cell lines, indicating potential for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.